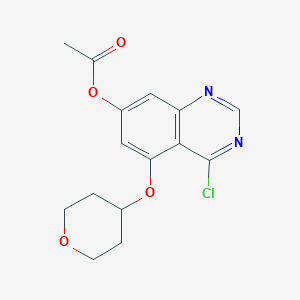
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetoxy group, a chloro substituent, and a tetrahydropyran-4-yloxy group attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydropyran-4-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and hydrolyzed derivatives.
Scientific Research Applications
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar quinazoline core with a chloro substituent but differ in the functional groups attached.
Tetrahydropyran-4-yloxyquinazoline Derivatives: These compounds have the tetrahydropyran-4-yloxy group but may lack the acetoxy or chloro substituents.
Uniqueness
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-7-yl acetate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
379229-95-5 |
|---|---|
Molecular Formula |
C15H15ClN2O4 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
[4-chloro-5-(oxan-4-yloxy)quinazolin-7-yl] acetate |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)21-11-6-12-14(15(16)18-8-17-12)13(7-11)22-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
BECZVUJNHCJDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
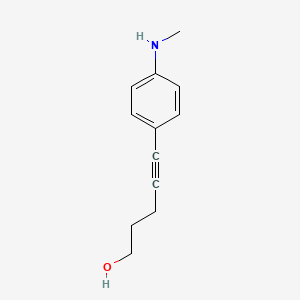
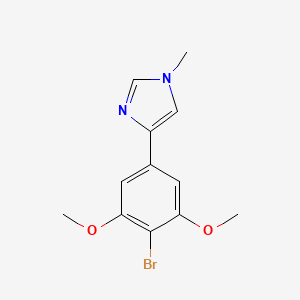
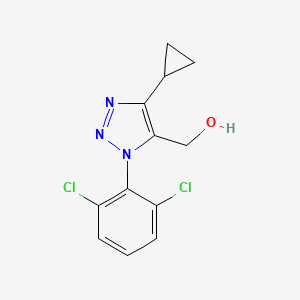
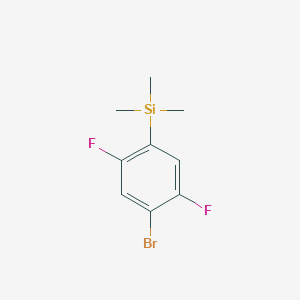
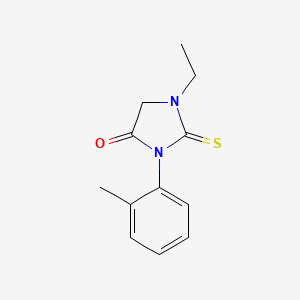
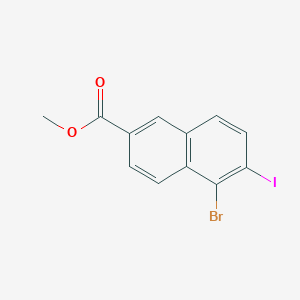
![4-[(4-(Propylsulfonyl)piperazin-1-yl)methyl]aniline](/img/structure/B8371410.png)
![5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid](/img/structure/B8371412.png)
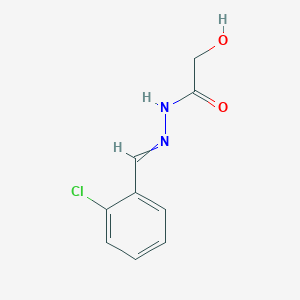
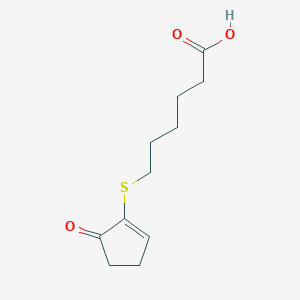
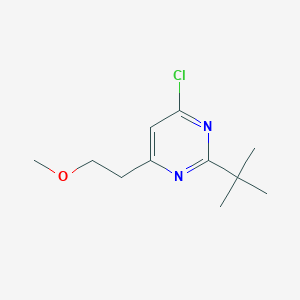
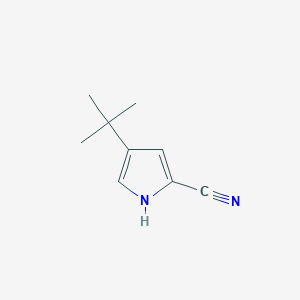
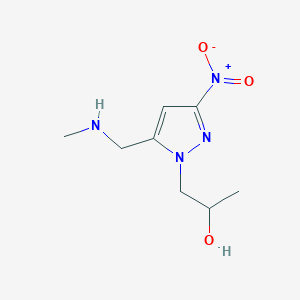
![2-Chloro-1-fluoro-4-[(2-fluorobenzyl)sulfonyl]benzene](/img/structure/B8371455.png)
